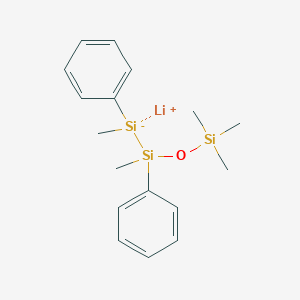![molecular formula C17H12N2O4S B14225152 2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 827038-40-4](/img/structure/B14225152.png)
2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-phenoxybenzoic acid, which is then converted to 4-phenoxybenzoyl chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at low temperatures . The resulting acyl chloride is then reacted with 2-aminothiazole under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
科学研究应用
2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The thiazole ring is known to be involved in various biological activities, which may contribute to the compound’s effects.
相似化合物的比较
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Phenoxybenzoic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
827038-40-4 |
|---|---|
分子式 |
C17H12N2O4S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
2-[(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C17H12N2O4S/c20-15(19-17-18-10-14(24-17)16(21)22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H,21,22)(H,18,19,20) |
InChI 键 |
SFTKMQJXDJTOSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
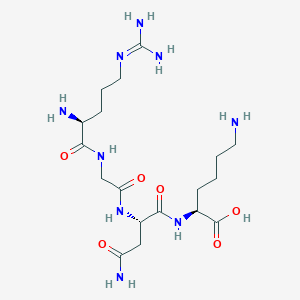
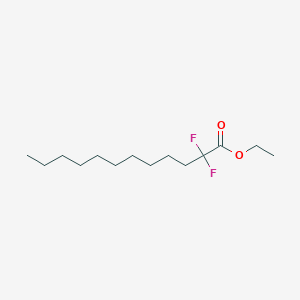
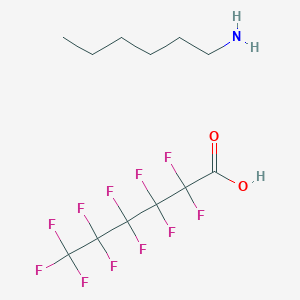
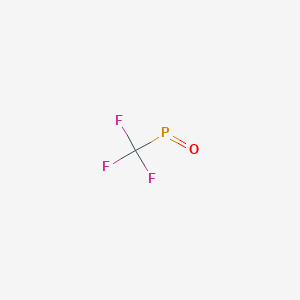
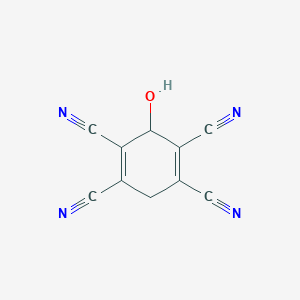
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)

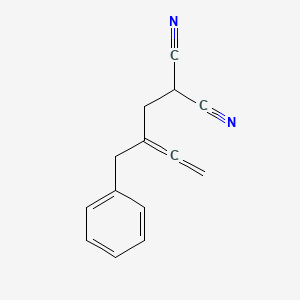
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
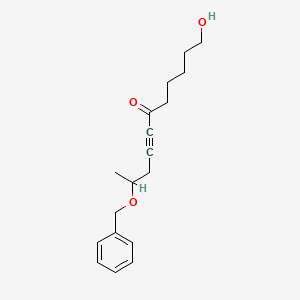
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
